N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring, an amide group, and an oxo group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Propan-2-yloxy Group: This step involves the reaction of propanol with an appropriate halide under basic conditions to form the propan-2-yloxy group.
Amidation Reaction: The propan-2-yloxy group is then reacted with an amine to form the intermediate amide.
Cyclohexanecarboxamide Formation: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-{[3-(methoxy)propyl]amino}ethyl)cyclohexanecarboxamide
- N-(2-oxo-2-{[3-(ethoxy)propyl]amino}ethyl)cyclohexanecarboxamide
Uniqueness
N-(2-oxo-2-{[3-(propan-2-yloxy)propyl]amino}ethyl)cyclohexanecarboxamide is unique due to its specific structural features, such as the propan-2-yloxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H28N2O3 |
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Molecular Weight |
284.39 g/mol |
IUPAC Name |
N-[2-oxo-2-(3-propan-2-yloxypropylamino)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H28N2O3/c1-12(2)20-10-6-9-16-14(18)11-17-15(19)13-7-4-3-5-8-13/h12-13H,3-11H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
JNBOTHIVJMMDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CNC(=O)C1CCCCC1 |
Origin of Product |
United States |
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